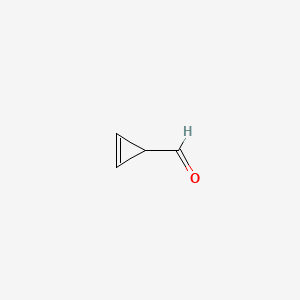

Cyclopropene-carboxaldehyde

Description

Contextual Significance of Cyclopropene-carboxaldehyde as a Strained Ring System

The significance of cyclopropene-carboxaldehyde in organic chemistry is intrinsically linked to the high ring strain of its three-membered ring. The cyclopropene (B1174273) ring possesses approximately double the strain energy of a cyclopropane (B1198618) ring, with values around 228 kJ mol⁻¹ (54.5 kcal mol⁻¹) compared to cyclopropane's 115 kJ mol⁻¹ (27.5 kcal mol⁻¹). wiley-vch.denih.govrsc.org This extreme strain arises from severe angle distortion, forcing the sp²-hybridized carbons into bond angles far from the ideal 120°.

This high level of stored energy makes the cyclopropene ring highly reactive and prone to ring-opening reactions, which serve as a thermodynamic sink. wiley-vch.denih.gov Consequently, cyclopropenes, including the carboxaldehyde derivative, are valuable precursors for generating other reactive intermediates, such as vinylcarbenes, upon treatment with transition metal catalysts. chinesechemsoc.org The reactivity endowed by the ring strain allows cyclopropene-carboxaldehyde to participate in a diverse array of transformations, including cycloadditions and ring-opening reactions, to construct more complex and functionally rich molecular architectures. acs.orgresearchgate.net The aldehyde group further enhances its synthetic utility, providing a handle for nucleophilic additions, condensations, and oxidations. cymitquimica.com This dual reactivity makes it a powerful tool for accessing substituted cyclopropanes and various acyclic structures that are prevalent in pharmaceuticals and natural products. nih.govresearchgate.net

Table 1: Physical Properties of Cyclopropanecarboxaldehyde (B31225) (Note: Data is for the saturated analogue, Cyclopropanecarboxaldehyde, as data for the unsaturated Cyclopropene-carboxaldehyde is not readily available due to its instability. The properties are indicative of a small, functionalized cyclic compound.)

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 98-101 °C |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index | n20/D 1.4298 |

| Sources: chembk.comsigmaaldrich.comchemicalbook.com |

Historical Development of Synthetic and Mechanistic Research on Cyclopropene-carboxaldehyde

The study of cyclopropenes began with the challenging synthesis of the parent hydrocarbon. The first preparation was reported by Demyanov and Doyarenko in 1922, which involved the high-temperature decomposition of trimethyl-cyclopropylammonium hydroxide, affording the target molecule in low yield. wiley-vch.de The synthesis of functionalized cyclopropanes and cyclopropenes, including the corresponding aldehydes, has evolved significantly since these early efforts.

Initial synthetic methods for cyclopropanecarboxaldehyde, a more stable analogue, were often described as tedious or reliant on expensive starting materials. orgsyn.org One notable advancement was the development of a method involving the ring contraction of 1,2-cyclobutanediol. orgsyn.org For cyclopropene derivatives, a key synthetic strategy that emerged was the [2+1] cycloaddition of carbenes or carbenoids to alkynes. wiley-vch.de

Mechanistic research has focused on harnessing the unique reactivity of the strained ring. Pioneering studies in the 1970s began to establish the principles of carbometalation reactions with cyclopropenes, where organometallic reagents add across the double bond. acs.org These early investigations laid the groundwork for the development of highly diastereoselective copper-catalyzed carbozincation and carbomagnesiation reactions, which provide access to functionalized cyclopropanes with excellent stereocontrol. acs.orgnih.govorganic-chemistry.org The aldehyde functionality on the ring has been exploited in various transformations, including organocatalytic cycloadditions via iminium ion activation, which represents a more recent development in the field. researchgate.netntu.edu.sg This progression from fundamental synthesis to sophisticated, stereocontrolled catalytic methods highlights the expanding importance of cyclopropene-carboxaldehyde and its derivatives in synthetic chemistry.

Table 2: Example of a Synthetic Method for Cyclopropanecarboxaldehyde

| Starting Material | Reagent(s) | Solvent | Conditions | Yield |

| Cyclopropylmethanol | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ambient temperature, 3 hours | ~60% |

| Sources: chemicalbook.comchemicalbook.com |

Current Research Frontiers and Unaddressed Challenges in Cyclopropene-carboxaldehyde Chemistry

Current research continues to push the boundaries of what is possible with cyclopropene-carboxaldehyde and related structures, focusing on the development of novel transformations and addressing long-standing challenges. A major frontier is the invention of new catalytic ring-opening reactions. For instance, recent work has demonstrated that copper-catalyzed ring-opening/borylation of cyclopropenes can produce novel allylborane adducts, which are versatile synthetic intermediates. chinesechemsoc.org Similarly, an iron-catalyzed aminative ring-opening has been developed to stereoselectively synthesize highly substituted alkenyl nitriles, a class of compounds that is challenging to prepare otherwise. nih.gov

The use of cyclopropenes as carbene precursors remains an active area of investigation, enabling transformations like cycloadditions and insertions that would be difficult to achieve through other means. chinesechemsoc.orgresearchgate.net Furthermore, formal cycloaddition reactions driven by the homolytic opening of the strained ring under photocatalytic conditions are emerging as a powerful strategy for building complex sp³-rich ring systems. nih.gov

Despite these advances, significant challenges remain. A primary hurdle is the control of stereoselectivity, particularly in radical-mediated reactions and in the synthesis of tetrasubstituted olefins from ring-opening processes. acs.orgnih.gov The synthesis, isolation, and handling of less stable or highly reactive cyclopropene derivatives also pose considerable difficulty, limiting their broader application. rsc.org Future research will likely focus on designing more sophisticated catalysts—including chiral organocatalysts and photocatalysts—to overcome these stereochemical challenges and developing methods that allow for the in situ generation and reaction of unstable cyclopropene intermediates to broaden their synthetic utility. ntu.edu.sgrsc.org

Structure

3D Structure

Properties

CAS No. |

36998-21-7 |

|---|---|

Molecular Formula |

C4H4O |

Molecular Weight |

68.07 g/mol |

IUPAC Name |

cycloprop-2-ene-1-carbaldehyde |

InChI |

InChI=1S/C4H4O/c5-3-4-1-2-4/h1-4H |

InChI Key |

XWTYFWLGFNQPJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC1C=O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropene Carboxaldehyde and Its Structural Congeners

Strategies for the Construction of the Cyclopropene (B1174273) Moiety in Cyclopropene-carboxaldehyde

The formation of the highly strained cyclopropene ring is a key challenge in the synthesis of cyclopropene-carboxaldehyde. Several methodologies have been established, each with its own advantages and substrate scope.

Carbene/Carbenoid Additions to Alkenes and Alkynes

A primary method for constructing the cyclopropane (B1198618) and cyclopropene ring systems involves the addition of a carbene or carbenoid species to an alkene or alkyne, respectively. This [2+1] cycloaddition is a powerful tool for forming the three-membered ring.

Transition metal catalysts, particularly those based on rhodium, copper, and gold, are widely employed to mediate the reaction between a diazo compound (a common carbene precursor) and an alkyne to furnish cyclopropenes. wiley-vch.debeilstein-journals.org These reactions often proceed through a metal-carbene intermediate.

Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropenation of alkynes with diazoacetates, leading to the formation of cyclopropene-3-carboxylates, which can be subsequently converted to cyclopropene-carboxaldehyde. wiley-vch.dersc.org The choice of rhodium catalyst and ligands can influence the efficiency and stereoselectivity of the reaction. pku.edu.cnnih.gov For instance, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates can lead to highly stereoselective cyclopropanations. rsc.org

Copper catalysts have also been utilized for cyclopropenation reactions. Copper-catalyzed decomposition of diazo compounds in the presence of alkynes provides a route to cyclopropene derivatives. beilstein-journals.org These reactions can be highly efficient for the synthesis of various substituted cyclopropenes.

Gold catalysis has emerged as a powerful method for cyclopropanation and cyclopropenation reactions. nih.govacs.org Gold(I) complexes can catalyze the cycloaddition of carbenoids derived from various precursors, including diazo compounds and propargyl esters, to alkenes and alkynes. acs.org Gold-catalyzed reactions often proceed under mild conditions with high efficiency and selectivity.

| Catalyst | Substrate | Reagent | Product | Reference |

| Rhodium(II) acetate | Alkyne | Diazoacetate | Cyclopropene-3-carboxylate | wiley-vch.de |

| Copper sulfate | Alkyne | Diazoacetate | Cyclopropene-3-carboxylate | beilstein-journals.org |

| Gold(I) complex | Alkyne | Diazo compound | Cyclopropene | acs.org |

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org While traditionally used for alkenes, modifications of the Simmons-Smith reaction can be applied to substrates that could lead to cyclopropene precursors. The reaction is compatible with a wide range of functional groups, including aldehydes and ketones. nrochemistry.com

The Furukawa modification, which utilizes diethylzinc (B1219324) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.org The Simmons-Smith reaction and its modifications are valuable for the synthesis of cyclopropane rings and can be adapted for the preparation of precursors to cyclopropene-carboxaldehyde.

| Reagent | Substrate | Product | Key Feature | Reference |

| CH₂I₂/Zn-Cu | Alkene | Cyclopropane | Stereospecific | wikipedia.org |

| CH₂I₂/Et₂Zn | Alkene | Cyclopropane | Enhanced reactivity | wikipedia.org |

Ring Contraction and Rearrangement Pathways to Cyclopropene-carboxaldehyde

Ring contraction strategies provide an alternative and often direct route to cyclopropane and cyclopropene derivatives. These methods typically involve the rearrangement of a larger ring system, such as a cyclobutane, to form the three-membered ring. A notable example is the tandem Wittig reaction-ring contraction of α-hydroxycyclobutanone, which directly yields highly functionalized cyclopropanecarbaldehydes. This process involves an initial olefination followed by a 1,2-carbon migration.

Another approach involves the acid-catalyzed rearrangement of 1,2-cyclobutanediol, which can be heated in the presence of a catalyst like boron trifluoride etherate to produce cyclopropanecarboxaldehyde (B31225) through a pinacol-type rearrangement.

| Starting Material | Reagent(s) | Product | Reference |

| α-Hydroxycyclobutanone | Phosphonium ylide | Functionalized cyclopropanecarbaldehyde | |

| 1,2-Cyclobutanediol | Boron trifluoride etherate | Cyclopropanecarboxaldehyde |

Elimination Reactions for Cyclopropene Ring Formation

Elimination reactions from substituted cyclopropanes offer a direct method for introducing the double bond to form a cyclopropene ring. wiley-vch.de This typically involves the 1,2-elimination of a leaving group and a proton from adjacent carbons on the cyclopropane ring. Strong bases are often employed to facilitate this dehydrohalogenation or a similar elimination process. wiley-vch.de For instance, treatment of a 1-halo-2-substituted cyclopropane with a strong base can lead to the corresponding cyclopropene.

Installation and Derivatization of the Carboxaldehyde Functional Group on Cyclopropene Skeletons

Once the cyclopropene or cyclopropane ring is formed, the introduction or modification of the carboxaldehyde group is a crucial step.

A common strategy involves the conversion of a cyclopropene-3-carboxylic acid or its ester derivative into the corresponding aldehyde. nih.gov This can be achieved through standard organic transformations, such as the reduction of the carboxylic acid or ester to the corresponding alcohol (cyclopropylmethanol), followed by oxidation to the aldehyde. wikipedia.orglookchem.comsigmaaldrich.com Various oxidizing agents can be employed for this purpose.

Another approach is the direct formylation of a suitable cyclopropene precursor. The Vilsmeier-Haack reaction, for example, allows for the formylation of electron-rich aromatic and heteroaromatic compounds and can be applied to certain activated cyclopropene systems. organic-chemistry.orgchemistrysteps.comijpcbs.comjk-sci.comnrochemistry.com This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group. nrochemistry.com

Ozonolysis of vinyl cyclopropanes presents another pathway to cyclopropanecarboxaldehydes, where the double bond of the vinyl group is cleaved to form the aldehyde. nih.gov

| Precursor | Reagent(s) | Product | Transformation | Reference |

| Cyclopropene-3-carboxylic acid/ester | 1. Reducing agent (e.g., LiAlH₄) 2. Oxidizing agent (e.g., PCC) | Cyclopropene-carboxaldehyde | Reduction followed by Oxidation | wikipedia.org |

| Electron-rich cyclopropene | Vilsmeier reagent (DMF/POCl₃) | Cyclopropene-carboxaldehyde | Formylation | organic-chemistry.orgnrochemistry.com |

| Vinyl cyclopropane | Ozone (O₃) | Cyclopropanecarboxaldehyde | Ozonolysis | nih.gov |

Direct Formylation and Aldehyde Introduction Techniques

Direct formylation of the cyclopropene ring to introduce a carboxaldehyde group is not a commonly reported transformation in the literature. Standard formylation reactions such as the Vilsmeier-Haack, Gattermann-Koch, or Reimer-Tiemann reactions are typically employed for electron-rich aromatic and heteroaromatic systems and are generally not applicable to the strained and electron-deficient double bond of a simple cyclopropene. The harsh conditions and electrophilic nature of the reagents in these reactions would likely lead to ring-opening or polymerization of the cyclopropene ring rather than the desired formylation.

However, alternative strategies that introduce the aldehyde functionality concurrently with the formation of the cyclopropane ring have been explored. One such conceptual approach involves the reaction of a suitable three-carbon precursor bearing a masked aldehyde group in a cyclization reaction. While not a direct formylation of a pre-formed cyclopropene, this method effectively serves to introduce the aldehyde group.

Transformations of Precursor Functional Groups to the Carboxaldehyde Moiety

A more common and versatile approach to synthesizing cyclopropene-carboxaldehyde involves the transformation of other functional groups on a pre-existing cyclopropene ring. This strategy allows for the construction of the stable cyclopropene core first, followed by the introduction of the sensitive aldehyde functionality under milder conditions.

Oxidation of Cyclopropenylmethanols:

A primary route to cyclopropene-carboxaldehyde is the oxidation of the corresponding primary alcohol, cyclopropenylmethanol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the sensitivity of the substituents on the cyclopropene ring.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Mild and effective for a range of substrates. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C to rt) | Avoids the use of heavy metals, suitable for sensitive compounds. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | Mild, neutral conditions, and often gives high yields. |

Reduction of Cyclopropene-carboxylic Acid Derivatives:

Another viable pathway is the partial reduction of cyclopropene-carboxylic acids or their derivatives, such as esters or acid chlorides. Careful selection of the reducing agent is crucial to prevent over-reduction to the alcohol or reduction of the cyclopropene double bond.

| Precursor | Reducing Agent | Typical Reaction Conditions |

| Cyclopropene-carboxylic acid chloride | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) | Tetrahydrofuran (THF), low temperature (-78 °C) |

| Cyclopropene-carboxylic acid ester | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane, low temperature (-78 °C) |

Hydrolysis of Imines or Acetals:

Cyclopropene-carboxaldehyde can also be prepared by the hydrolysis of precursor functional groups that are readily converted to an aldehyde. For instance, the hydrolysis of a cyclopropenyl imine (Schiff base) under acidic conditions will yield the corresponding aldehyde and a primary amine. Similarly, the deprotection of a cyclopropenyl acetal (B89532) or ketal using aqueous acid provides a mild method to unveil the aldehyde functionality at a late stage in a synthetic sequence, which can be advantageous when dealing with unstable aldehydes.

Stereoselective and Asymmetric Syntheses of Chiral Cyclopropene-carboxaldehyde Analogs

The synthesis of chiral, non-racemic cyclopropene-carboxaldehyde analogs is of significant interest due to the prevalence of chiral cyclopropane rings in biologically active molecules. These syntheses rely on enantioselective or diastereoselective methods to control the stereochemistry of the cyclopropene core.

Enantioselective Catalysis in Cyclopropene-carboxaldehyde Synthesis

Enantioselective catalysis is most commonly employed during the formation of the cyclopropene ring itself, rather than in the direct synthesis of the carboxaldehyde. The primary method for the asymmetric synthesis of cyclopropenes is the metal-catalyzed [2+1] cycloaddition of a carbene precursor (often a diazo compound) with an alkyne. Chiral ligands on the metal catalyst, typically rhodium or copper complexes, can induce high levels of enantioselectivity in the resulting cyclopropene product.

For example, the reaction of ethyl diazoacetate with an alkyne in the presence of a chiral dirhodium carboxylate catalyst can produce an enantioenriched cyclopropene-carboxylate ester. This ester can then be converted to the chiral cyclopropene-carboxaldehyde through the functional group transformations described in section 2.2.2.

Table of Chiral Catalysts for Cyclopropenation:

| Catalyst Type | Chiral Ligand Example | Typical Substrates |

| Dirhodium(II) Carboxylates | Rh₂(S-PTTL)₄ (PTTL = pyrrolidone-5-carboxylate) | Terminal and internal alkynes, diazoacetates |

| Copper(I) Bis(oxazoline) (BOX) | Cu(I)-Ph-BOX | Terminal alkynes, diazoacetates |

Diastereoselective Approaches and Chiral Auxiliary Strategies

Diastereoselective methods often utilize a chiral auxiliary attached to one of the reactants to direct the stereochemical outcome of the cyclopropenation reaction. The auxiliary is typically removed in a subsequent step to afford the enantioenriched product.

A notable strategy involves the use of a chiral auxiliary attached to the cyclopropene precursor. For instance, a cyclopropene-carboxylic acid can be coupled with a chiral auxiliary, such as a chiral oxazolidinone. The resulting chiral amide can then undergo diastereoselective transformations.

Another powerful approach is the "temporary stereocentre" strategy. This involves an aldol (B89426) reaction between a chiral enolate and an α,β-unsaturated aldehyde to create a temporary stereocenter. This newly formed stereocenter then directs a subsequent diastereoselective cyclopropanation of the double bond. Finally, a retro-aldol reaction removes the temporary stereocenter and the chiral auxiliary, yielding the enantiopure cyclopropane carboxaldehyde.

Example of a Chiral Auxiliary Strategy:

| Chiral Auxiliary | Reaction Sequence | Stereochemical Outcome |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | 1. Aldol reaction with an α,β-unsaturated aldehyde. 2. Directed cyclopropanation. 3. Retro-aldol cleavage. | High enantiomeric excess (>95% ee) of the resulting chiral cyclopropane-carboxaldehyde. |

Flow Chemistry and Scalable Syntheses of Cyclopropene-carboxaldehyde Derivatives

The application of flow chemistry to the synthesis of cyclopropene derivatives offers several advantages, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.net While the direct synthesis of cyclopropene-carboxaldehyde in a continuous flow reactor is not extensively documented, the synthesis of key precursors, such as cyclopropane and cyclopropene esters, has been successfully demonstrated.

Continuous flow systems are particularly well-suited for reactions involving hazardous or unstable intermediates, such as diazo compounds, which are common precursors in cyclopropenation reactions. In a flow setup, the diazo compound can be generated in situ and immediately reacted with the alkyne, minimizing the accumulation of the potentially explosive diazo species. rsc.org

Advantages of Flow Chemistry for Cyclopropene Derivative Synthesis:

| Feature | Benefit |

| Precise control over reaction parameters (temperature, pressure, residence time) | Improved reaction selectivity and yield. |

| Enhanced safety | In situ generation and consumption of hazardous intermediates like diazo compounds. |

| High surface-area-to-volume ratio | Efficient heat and mass transfer, leading to faster reactions. |

| Scalability | Production can be increased by running the system for longer or by using parallel reactors. |

Reactivity and Mechanistic Investigations of Cyclopropene Carboxaldehyde Transformations

Cyclopropene (B1174273) Ring-Initiated Reactions of Cyclopropene-carboxaldehyde

The high degree of ring strain in the cyclopropene ring, estimated to be around 28 kcal/mol, makes it susceptible to a variety of ring-opening and rearrangement reactions. researchgate.net These transformations are often initiated by thermal, photochemical, or catalytic activation and lead to the formation of a diverse array of carbocyclic and heterocyclic scaffolds.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent class of reactions for cyclopropene derivatives. wikipedia.org Cyclopropene-carboxaldehyde and its analogs can participate as dienophiles in Diels-Alder reactions and as partners in [3+2] cycloadditions, providing access to complex polycyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org Cyclopropenyl ketones, which are structurally related to cyclopropene-carboxaldehyde, have been shown to be highly reactive dienophiles, readily engaging with a range of cyclic dienes. nih.gov This reactivity can be attributed to the strain release upon reaction. The resulting Diels-Alder adducts contain a three-membered ring, which can be further functionalized. For instance, reductive opening of the cyclopropane (B1198618) ring can lead to products with a quaternary stereogenic center. nih.gov

Intramolecular Diels-Alder reactions of systems containing a cyclopropene moiety have also been explored. For example, cyclopropenone ketals tethered to dienes undergo intramolecular [4+2] cycloadditions to furnish exo-adducts exclusively. researchgate.net

[3+2] cycloaddition reactions provide a direct route to five-membered rings and have been applied to cyclopropene systems. For instance, low-valent cobalt complexes can catalyze the intramolecular [3+2] cycloaddition of alkyne-tethered cyclopropenes to generate bicyclic systems containing highly substituted cyclopentadienyl (B1206354) moieties. acs.org In a different approach, the thermal reactions of cyclopropenone ketals tethered to an electron-deficient olefin can yield either [1+2] or [3+2] cycloadducts depending on the reaction conditions and substrate structure. nih.gov

Table 1: Examples of Pericyclic Reactions of Cyclopropene Derivatives

| Reaction Type | Reactants | Product | Key Features |

| Diels-Alder | Cyclopropenyl ketone and a cyclic diene | Bicyclic adduct with a three-membered ring | High reactivity of the cyclopropenyl ketone as a dienophile. nih.gov |

| Intramolecular Diels-Alder | Cyclopropenone ketal tethered to a diene | exo-[4+2] cycloadduct | Exclusive formation of the exo isomer. researchgate.net |

| [3+2] Cycloaddition | Alkyne-tethered cyclopropene | Bicyclic cyclopentadienyl system | Catalyzed by low-valent cobalt complexes. acs.org |

| [3+2] Cycloaddition | Cyclopropenone ketal tethered to an electron-deficient olefin | [3+2] cycloadduct | Thermally induced reaction. nih.gov |

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening and rearrangement of cyclopropenes. These transformations can be induced by various means, including heat, light, and transition metal catalysts, leading to a wide array of isomeric products.

Homogeneous gold catalysis has emerged as a powerful tool for activating π-systems, and gold(I) complexes have been shown to effectively catalyze the ring-opening and rearrangement of cyclopropenes. nju.edu.cnnih.gov These reactions often proceed through the formation of gold-carbene or gold-carbenoid intermediates. nju.edu.cn The nature of the gold catalyst, including its ligands and counterions, can significantly influence the reaction pathway and selectivity, leading to divergent synthesis of different products from the same starting material. nju.edu.cnnih.gov For example, gold-catalyzed ring-opening of cyclopropenes can afford either polysubstituted naphthols or aryl-substituted furans depending on the specific gold catalyst employed. nju.edu.cnnih.gov The proposed mechanism involves the formation of a gold carbene intermediate which can then undergo different reaction cascades. nju.edu.cn

Gold(I)-catalyzed cycloisomerizations of 1,n-enynes are proposed to proceed via cyclopropyl (B3062369) gold(I) carbene-like intermediates. These reactive species can be trapped by various nucleophiles or undergo skeletal rearrangements to yield a variety of cycloisomerized products. nih.govacs.org

Table 2: Gold-Catalyzed Rearrangements of Cyclopropenes

| Catalyst System | Substrate | Product(s) | Key Mechanistic Feature |

| TFP-Au(MeCN)SbF₆ | 2-Phenylcycloprop-2-ene-1,1-dicarboxylate | Polysubstituted naphthol | Involvement of a gold carbene intermediate. nju.edu.cnnih.gov |

| PNP(AuNTf₂)₂ | 2-Phenylcycloprop-2-ene-1,1-dicarboxylate | Aryl-substituted furan | Involvement of a gold carbocation. nju.edu.cnnih.gov |

| [Au(PPh₃)Cl]/AgBF₄ | 1,6-Enyne | Single-cleavage rearrangement diene | Formation of a cyclopropyl gold(I) carbene-like intermediate. acs.org |

The inherent strain energy of the cyclopropane ring is a key factor governing its reactivity. researchgate.netnih.gov Strain-release driven reactions provide a thermodynamic driving force for transformations that might otherwise be unfavorable. This principle is evident in various ring-opening reactions of cyclopropane derivatives. For example, the ring-opening of cyclopropanols can be initiated by oxidation to generate β-keto radicals, which can then participate in further reactions. researchgate.net

The Cloke-Wilson rearrangement, which involves the rearrangement of activated cyclopropanes, is another example of a strain-release driven process used to synthesize diverse heterocyclic compounds. researchgate.net The activation of donor-acceptor cyclopropanes by a Brønsted acid can promote a ring-opening event driven by the release of ring strain, generating a carbocationic intermediate that can undergo subsequent cyclization. researchgate.net

Visible-light-mediated photoredox catalysis has also been employed to induce ring-opening reactions of cyclopropanes, offering a milder alternative to traditional thermal or oxidative methods. researchgate.net

The double bond in the cyclopropene ring is susceptible to addition reactions, similar to other alkenes. researchgate.netmsu.edu However, the strained nature of the ring can influence the reactivity and stereoselectivity of these additions. One of the most common addition reactions is cyclopropanation, where a carbene or carbenoid adds across the double bond to form a bicyclo[1.1.0]butane derivative. lumenlearning.com For example, the reaction of alkenes with methylene (B1212753) carbene, generated from diazomethane, is a well-established method for synthesizing cyclopropanes. masterorganicchemistry.com This reaction generally proceeds with retention of the alkene stereochemistry. lumenlearning.com

Ring-Opening and Rearrangement Processes (e.g., Thermal, Photochemical, Catalytic)

Carboxaldehyde Functional Group Reactivity in Cyclopropene-carboxaldehyde

The carboxaldehyde functional group in cyclopropene-carboxaldehyde exhibits the typical reactivity of aldehydes. masterorganicchemistry.com It can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. researchgate.net

The electron-withdrawing nature of the formyl group influences the electronic properties of the cyclopropene ring. researchgate.net The reactivity of the aldehyde can also be influenced by the adjacent strained ring. For example, the photolysis of cyclopropanecarboxaldehyde (B31225) in the vapor phase leads to the formation of propylene (B89431) and carbon monoxide via an intramolecular rearrangement, as well as the generation of cyclopropyl radicals. rsc.org

Furthermore, the aldehyde group can be utilized to activate the cyclopropane ring towards ring-opening reactions under organocatalytic conditions. For instance, the formation of an iminium ion from a cyclopropanecarbaldehyde can facilitate a nucleophilic ring-opening. rsc.org Similarly, N-heterocyclic carbene (NHC) catalysis can be used to activate cyclopropanecarbaldehydes for the enantioselective synthesis of dihydropyranones through a ring-opening pathway. rsc.org

Table 3: Transformations of the Carboxaldehyde Group in Cyclopropane Derivatives

| Reaction Type | Reagents | Product |

| Oxidation | Ag₂O, aq. NaOH | Cyclopropanecarboxylic acid researchgate.net |

| Reduction | LiAlH₄ | Cyclopropylmethanol researchgate.net |

| Oximation | NH₂OH·HCl, NaOH | Cyclopropanecarboxaldehyde oxime researchgate.net |

| Cyanation | NH₂OH·HCl, NMP | Cyclopropanecarbonitrile researchgate.net |

| Alkenylation (Wittig) | Ph₃PCH₃I, nBuLi | Vinylcyclopropane researchgate.net |

Nucleophilic Additions to the Carbonyl (e.g., Aldol (B89426), Grignard, Wittig)

The carbonyl group of cyclopropene-carboxaldehyde is a prime site for nucleophilic attack, leading to the formation of a variety of addition products. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

Aldol Addition: In an aldol addition, an enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropene-carboxaldehyde. This reaction, typically base-catalyzed, results in the formation of a β-hydroxy aldehyde. The general mechanism involves the deprotonation of an α-hydrogen from another aldehyde or ketone to form the nucleophilic enolate, which then adds to the cyclopropene-carboxaldehyde. Subsequent protonation of the resulting alkoxide yields the aldol addition product.

Grignard Reaction: Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to the carbonyl group of cyclopropene-carboxaldehyde. masterorganicchemistry.comwikipedia.org The reaction proceeds via the nucleophilic attack of the carbanion-like R group on the carbonyl carbon, forming a magnesium alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol, where the R group from the Grignard reagent is attached to the former carbonyl carbon. masterorganicchemistry.comwikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.org In this reaction, a phosphorus ylide (a Wittig reagent) acts as the nucleophile. wikipedia.org The reaction of cyclopropene-carboxaldehyde with a Wittig reagent proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgpitt.edu This intermediate then collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. wikipedia.orgpitt.edu The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgpitt.edu

Table 1: Overview of Nucleophilic Addition Reactions to Cyclopropene-carboxaldehyde

| Reaction | Nucleophile | Intermediate | Product |

|---|---|---|---|

| Aldol Addition | Enolate | Alkoxide | β-Hydroxy aldehyde |

| Grignard Reaction | Grignard Reagent (R-Mg-X) | Magnesium Alkoxide | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | Alkene |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of cyclopropene-carboxaldehyde can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The oxidation of cyclopropene-carboxaldehyde leads to the formation of a cyclopropene-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, silver oxide (Ag₂O) in the presence of a base is an effective reagent for the oxidation of aldehydes. researchgate.net The reaction involves the conversion of the aldehyde into a carboxylate salt, which is then protonated to yield the carboxylic acid. Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: The reduction of the aldehyde moiety in cyclopropene-carboxaldehyde yields cyclopropenylmethanol. This can be achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.comyoutube.comreddit.comglasp.co Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. chemistrysteps.comyoutube.comyoutube.com Subsequent protonation, typically through an aqueous workup, affords the primary alcohol. chemistrysteps.comyoutube.comyoutube.com While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. reddit.comglasp.co

Table 2: Common Reagents for the Oxidation and Reduction of Cyclopropene-carboxaldehyde

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Silver Oxide (Ag₂O) | Cyclopropene-carboxylic acid |

| Oxidation | Potassium Permanganate (KMnO₄) | Cyclopropene-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Cyclopropenylmethanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Cyclopropenylmethanol |

Condensation and Imine/Hydrazone Formation Reactions

Cyclopropene-carboxaldehyde undergoes condensation reactions with primary amines and their derivatives to form imines and hydrazones, respectively. These reactions involve the formation of a carbon-nitrogen double bond.

Imine Formation: The reaction with a primary amine is typically acid-catalyzed and proceeds through a hemiaminal intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org A series of proton transfers follows, leading to the formation of a carbinolamine. wikipedia.orgmasterorganicchemistry.comlibretexts.org Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form an iminium ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org Deprotonation of the nitrogen then yields the final imine product. masterorganicchemistry.comlibretexts.orglibretexts.org

Hydrazone Formation: The reaction of cyclopropene-carboxaldehyde with hydrazine (B178648) or its derivatives (such as 2,4-dinitrophenylhydrazine) follows a similar mechanism to imine formation, resulting in a hydrazone. libretexts.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net These reactions are also typically acid-catalyzed. libretexts.org Hydrazones are often stable, crystalline compounds and can be used for the characterization of aldehydes. libretexts.org The Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate to deoxygenate the carbonyl group to a methylene group. libretexts.org

Interplay between Cyclopropene Ring Strain and Aldehyde Reactivity

The high ring strain of the cyclopropene ring, estimated to be around 55 kcal/mol, significantly influences the reactivity of the attached aldehyde group. nih.gov This strain arises from the severe angle distortion from the ideal sp² and sp³ bond angles. nih.gov The presence of the carbonyl group, an electron-withdrawing substituent, can further affect the electronic structure and stability of the cyclopropane ring. researchgate.netresearchgate.net

The high degree of s-character in the C-C bonds of the cyclopropene ring affects the adjacent C-C single bond connecting to the aldehyde, influencing its bond length and strength. This, in turn, can modulate the electrophilicity of the carbonyl carbon. Computational studies on substituted cyclopropanes have shown that electron-withdrawing groups can impact the bond lengths and stability of the ring. researchgate.net The relief of ring strain can act as a driving force in certain reactions, potentially lowering the activation energy for transformations that involve ring opening. researchgate.net However, in the case of nucleophilic additions to the carbonyl, where the ring remains intact, the electronic effects of the strained ring on the aldehyde's reactivity are more subtle. The strained ring can influence the conformational preferences of the aldehyde group, which may in turn affect the stereochemical outcome of nucleophilic attack.

Reaction Mechanism Elucidation for Cyclopropene-carboxaldehyde Chemistry

Understanding the detailed mechanisms of reactions involving cyclopropene-carboxaldehyde is crucial for predicting product outcomes and designing new synthetic methodologies. This involves the identification of transient species like intermediates and transition states, as well as the characterization of the energetic landscape of the reaction pathways.

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the detection and characterization of short-lived intermediates and the computational modeling of transition states.

Intermediates: In nucleophilic additions to the carbonyl group of cyclopropene-carboxaldehyde, tetrahedral alkoxide intermediates are formed. In condensation reactions, hemiaminal or carbinolamine intermediates are key transient species. wikipedia.orgmasterorganicchemistry.com For the Wittig reaction, the formation of an oxaphosphetane intermediate is a critical step. pitt.edu Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can sometimes be employed to detect and characterize these intermediates, especially if they can be stabilized under specific reaction conditions. mpg.denih.gov

Transition States: Transition states are high-energy, transient structures that cannot be directly observed but can be modeled using computational chemistry. academie-sciences.frsemanticscholar.org For nucleophilic additions to the carbonyl of cyclopropene-carboxaldehyde, the transition state involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. academie-sciences.fr The geometry of the transition state, including the angle of nucleophilic attack (the Bürgi-Dunitz angle), is crucial in determining the stereochemical outcome of the reaction. academie-sciences.fr Computational studies on related systems have provided insights into the structures and energies of these transition states. academie-sciences.frsemanticscholar.org

Kinetic and Thermodynamic Characterization of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative information about the feasibility and rate of a chemical reaction.

Kinetics: Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. For reactions of cyclopropene-carboxaldehyde, such as the Wittig reaction, kinetic analysis can help to determine the rate-determining step and provide evidence for a proposed mechanism. wpmucdn.comlibretexts.org For instance, monitoring the disappearance of the ylide in a Wittig reaction via UV-visible spectroscopy can establish the reaction order with respect to the reactants. wpmucdn.com

Thermodynamics: Thermodynamic analysis determines the energy changes that occur during a reaction, indicating the relative stability of reactants and products. mdpi.commdpi.com The high ring strain of cyclopropene-carboxaldehyde makes its reactions that lead to ring-opened products highly exothermic. researchgate.net For reactions where the ring is retained, such as the hydrogenation of the aldehyde to an alcohol, the enthalpy of reaction (ΔH) can be calculated or estimated. mdpi.com The Gibbs free energy change (ΔG) determines the spontaneity of a reaction and is related to the equilibrium constant.

Table 3: Key Mechanistic and Energetic Concepts

| Concept | Description | Relevance to Cyclopropene-carboxaldehyde |

|---|---|---|

| Intermediate | A transient species that exists for a finite lifetime along the reaction pathway. | Alkoxides, hemiaminals, oxaphosphetanes. pitt.eduwikipedia.orgmasterorganicchemistry.com |

| Transition State | The highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms. | Determines the activation energy and stereoselectivity of reactions. academie-sciences.frsemanticscholar.org |

| Kinetics | The study of reaction rates. | Provides insights into the mechanism and rate-determining step. wpmucdn.comlibretexts.org |

| Thermodynamics | The study of energy changes in chemical reactions. | Determines the feasibility and position of equilibrium. mdpi.commdpi.com |

Radical and Ionic Mechanisms in Cyclopropene-carboxaldehyde Chemistry

The chemistry of cyclopropene-carboxaldehyde is characterized by a rich diversity of reaction pathways, driven by its strained three-membered ring and the presence of a reactive aldehyde functional group. Depending on the reaction conditions and reagents, its transformations can proceed through distinct radical or ionic mechanisms. The high ring strain of the cyclopropene moiety makes it susceptible to ring-opening reactions, a common theme in both its radical and ionic transformations. nih.gov

Radical Mechanisms

Radical reactions involving cyclopropene-carboxaldehyde are typically initiated by the formation of a radical species which then undergoes a series of transformations. A common initial step is the abstraction of the aldehydic hydrogen atom to form a cyclopropenecarbonyl radical. nih.gov This process is often facilitated by initiators that generate alkoxy or methyl radicals. nih.govbeilstein-journals.org

Key radical pathways include:

Decarbonylation : The cyclopropenecarbonyl radical can lose a molecule of carbon monoxide to yield a cyclopropenyl radical. Studies on the related cyclopropane carboxaldehyde have shown that this decarbonylation is extensive. rsc.org

Ring Opening : The resulting cyclopropyl radical is known to isomerize to the more stable allyl radical. rsc.orgresearchgate.net This ring-opening is a major process, with an estimated activation energy of approximately 22 kcal/mol for the cyclopropyl radical. rsc.orgresearchgate.net The cyclopropenyl radical, derived from cyclopropene-carboxaldehyde, would analogously undergo ring-opening to form an allenyl radical.

Intermolecular Addition : The initially formed acyl radical can also add to the C-C double bond of other molecules, a process utilized in hydroacylation reactions of cyclopropenes. organic-chemistry.org This pathway leads to the formation of a more complex radical intermediate which can undergo further reactions, such as ring-opening and cyclization. nih.govbeilstein-journals.org

The interplay between these pathways is dependent on factors like temperature and the presence of radical traps. For instance, the photolysis of cyclopropane carboxaldehyde in the vapor phase shows that at higher temperatures, the isomerization of the cyclopropyl radical to the allyl radical becomes more prominent. rsc.org

| Initial Step | Radical Intermediate | Subsequent Transformation | Potential Product Type |

|---|---|---|---|

| Hydrogen Abstraction from Aldehyde | Cyclopropenecarbonyl Radical | Decarbonylation (loss of CO) | Cyclopropene-derived products, Allenes (after ring-opening) |

| Decarbonylation | Cyclopropenyl Radical | Ring-opening Isomerization | Allenyl derivatives |

| Hydrogen Abstraction from Aldehyde | Cyclopropenecarbonyl (Acyl) Radical | Intermolecular addition to an alkene | Functionalized ketones |

Ionic Mechanisms

Ionic transformations of cyclopropene-carboxaldehyde can be initiated either by nucleophilic attack at the carbonyl carbon or by electrophilic addition to the strained double bond. The high degree of ring strain significantly influences the stability and reactivity of the ionic intermediates formed.

Key ionic pathways include:

Nucleophilic Addition : Reagents can add to the carbonyl group, forming a tetrahedral intermediate. This is a standard reaction for aldehydes.

Carbometalation and Fragmentation : The addition of organometallic reagents to the cyclopropene double bond can lead to a cyclopropylmetal species. acs.org Subsequent fragmentation, driven by the release of ring strain, can occur rapidly to yield acyclic aldehyde products. acs.org

Ring Opening via Cationic Intermediates : Electrophilic addition to the double bond can generate a cyclopropyl cation. However, theoretical and experimental studies suggest that the cyclopropyl cation is not a stable species but rather a transition state that undergoes a rapid, symmetry-allowed disrotatory ring-opening to form the more stable allyl cation. researchgate.net This inherent instability means that reactions proceeding through a cyclopropyl cation intermediate will likely result in ring-opened products. acs.org The presence of the electron-withdrawing aldehyde group would further destabilize an adjacent positive charge, making such a pathway highly directed towards ring-opening.

The choice between these ionic pathways is dictated by the nature of the reagents. For example, organomagnesium compounds can promote fragmentation, while strong electrophiles are likely to induce cationic ring-opening. acs.org

| Initial Step | Ionic Intermediate | Subsequent Transformation | Potential Product Type |

|---|---|---|---|

| Nucleophilic attack on carbonyl | Tetrahedral Alkoxide | Protonation/Further reaction | Cyclopropene-methanols or derivatives |

| Carbometalation of double bond | Cyclopropylmetal species | Fragmentation/Ring-opening | Acyclic aldehydes |

| Electrophilic attack on double bond | Cyclopropyl Cation (Transition State) | Disrotatory Ring-opening | Allylic cation derivatives |

Advanced Spectroscopic Characterization and Structural Elucidation in Cyclopropene Carboxaldehyde Research

Elucidation of Electronic Structure and Bonding in Cyclopropene-carboxaldehyde

The electronic structure of cyclopropene-carboxaldehyde is unique, arising from the interplay between the highly strained three-membered ring and the conjugating aldehyde group. Computational studies are essential in elucidating the bonding characteristics of this molecule. The carbon-carbon bonding within the cyclopropene (B1174273) ring deviates significantly from standard sp³ or sp² hybridization, exhibiting increased p-character in the C-C bonds to accommodate the severe 60° bond angles. This concept is often described using the Walsh orbital model, which depicts the cyclopropane (B1198618) (and by extension, cyclopropene) ring's bonding framework as a combination of sp² hybridized carbons forming the C-H bonds and the exterior of the C-C bonds, with the remaining p-orbitals and sp² orbitals directed towards the ring's center to form the strained bonds. wiley.comyoutube.combluffton.edu

In cyclopropene, the presence of a double bond introduces further complexity. The alkene carbons adopt a hybridization state closer to sp²⁶⁸. wikipedia.org The interaction between the π-system of the C=C double bond, the Walsh orbitals of the cyclopropene ring, and the π-system of the carbonyl group (C=O) dictates the molecule's reactivity and spectroscopic properties. Theoretical calculations, such as those using density functional theory (DFT), are employed to model the molecular orbitals (HOMO, LUMO) and predict the electronic transitions. acs.orgarxiv.org These studies reveal a delocalization of electron density across the molecule, influencing its stability and the nature of its frontier orbitals, which are critical for chemical reactions.

| Property | Description | Significance |

| Hybridization | Alkene carbons in the ring use approximately sp²⁶⁸ hybridization. wikipedia.org | Reflects the high strain and unusual bonding within the three-membered ring. |

| Walsh Orbitals | A model describing the σ-bonding framework with significant p-character, allowing for π-like interactions. wiley.comyoutube.combluffton.edu | Explains the ability of the cyclopropene ring to conjugate with the adjacent aldehyde group. |

| π-Conjugation | Delocalization of electrons across the C=C bond of the ring and the C=O bond of the aldehyde. | Lowers the energy of the HOMO and influences the molecule's UV-Vis absorption and reactivity. |

| Frontier Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to reactivity. | Computational models predict their energy levels and spatial distribution, indicating sites for nucleophilic or electrophilic attack. researchgate.net |

Conformational Analysis and Dynamics of Cyclopropene-carboxaldehyde using Advanced Spectroscopy

The rotation around the single bond connecting the cyclopropene ring and the carbonyl carbon gives rise to different conformers. Advanced spectroscopic methods, coupled with computational analysis, provide deep insights into the relative stabilities of these conformers and the energy barriers separating them.

Rotational spectroscopy, also known as microwave spectroscopy, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. youtube.comyoutube.comyoutube.com By analyzing the absorption of microwave radiation, highly accurate rotational constants can be determined. For cyclopropene-carboxaldehyde, two primary planar conformers are expected: a syn form (where the C=O bond is eclipsed with the C=C bond of the ring) and an anti form (where the C=O bond is oriented away from the C=C bond).

While extensive experimental rotational spectra are available for the saturated analogue, cyclopropanecarboxaldehyde (B31225), which also exhibits syn and anti (often referred to as cis and trans) conformers, such data for the unsaturated cyclopropene-carboxaldehyde is less common. researchgate.netresearchgate.net However, the principles remain the same. Theoretical calculations predict the rotational constants for each conformer of cyclopropene-carboxaldehyde. researchgate.net

Vibrational spectroscopy (Infrared and Raman) probes the quantized vibrational energy levels of the molecule. The low-frequency torsional motion, corresponding to the rotation around the C-C single bond, is particularly important for determining the potential energy surface governing conformational change. researchgate.net By identifying the fundamental and overtone transitions of this torsional mode for both conformers, the barrier to internal rotation can be experimentally determined and compared with theoretical predictions.

| Parameter | syn-Conformer | anti--Conformer | Method |

| Relative Energy | Higher Energy | Lower Energy (More Stable) | Theoretical (DFT) researchgate.net |

| Calculated Rotational Constants | A, B, C values predicted | A, B, C values predicted | Theoretical (DFT) researchgate.net |

| Torsional Barrier | - | - | Calculated from potential energy surface scan researchgate.net |

Note: Specific experimental values for cyclopropene-carboxaldehyde are scarce; the table reflects typical outputs from computational studies based on the methodology applied to similar molecules like cyclopropanecarboxaldehyde. researchgate.netresearchgate.net

Photoelectron spectroscopy (PES) provides direct experimental measurement of the binding energies of electrons in their molecular orbitals. acs.org In this technique, a molecule is irradiated with high-energy photons (typically UV or X-rays), causing an electron to be ejected. The kinetic energy of the ejected photoelectron is measured, and from this, the ionization potential (the energy required to remove the electron from its orbital) is determined. acs.org

The He(I) photoelectron spectrum of cyclopropene-carboxaldehyde would show a series of bands, each corresponding to ionization from a different molecular orbital. The first band, at the lowest ionization energy, corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). Vibrational fine structure within these bands can provide information about the bonding character of the orbital from which the electron was removed. acs.org

Studies on cyclopropene and its derivatives show characteristic bands corresponding to the π(C=C) orbital and the Walsh orbitals of the strained ring. acs.orgnih.gov For cyclopropene-carboxaldehyde, additional features would arise from the non-bonding lone pair on the oxygen atom and the π(C=O) orbital. The interaction between the ring and the aldehyde group would cause shifts in the ionization energies compared to the isolated moieties. The NIST Chemistry WebBook lists an estimated ionization energy of ~9.6 eV for cyclopropene-carboxaldehyde. nist.gov

| Orbital Type | Expected Ionization Energy Range (eV) | Significance |

| n(O) | Low | Non-bonding lone pair on the carbonyl oxygen. |

| π(C=C) | Moderate | π-orbital of the cyclopropene double bond. acs.org |

| π(C=O) | Moderate-High | π-orbital of the carbonyl group. |

| Walsh Orbitals | Moderate-High | σ-orbitals of the strained ring with π-character. acs.org |

| σ Orbitals | High | Framework of C-C and C-H single bonds. |

Note: The exact ordering and energy can be influenced by the degree of conjugation between the ring and the aldehyde group.

In-Situ Spectroscopic Monitoring of Reaction Pathways Involving Cyclopropene-carboxaldehyde

The high reactivity of cyclopropene-carboxaldehyde, driven by its ring strain, makes it a participant in various chemical transformations, such as cycloadditions and ring-opening reactions. wikipedia.org In-situ spectroscopic monitoring allows for the real-time observation of these reactions, providing crucial mechanistic insights by identifying transient intermediates and tracking reactant and product concentrations. spectroscopyonline.com

Techniques like FT-IR, Raman, and NMR spectroscopy are well-suited for this purpose. spectroscopyonline.comresearchgate.net For instance, in a Diels-Alder reaction, the disappearance of the characteristic vibrational modes of the cyclopropene C=C bond and the aldehyde C=O group could be monitored by IR or Raman spectroscopy, alongside the appearance of new peaks corresponding to the product. researchgate.net Similarly, in-situ NMR spectroscopy can track the change in the chemical environment of protons and carbons as the reaction progresses. researchgate.netacs.org This approach is invaluable for determining reaction kinetics and understanding the influence of catalysts or reaction conditions. While specific in-situ studies on cyclopropene-carboxaldehyde are not widely reported, the methodology has been successfully applied to reactions involving other reactive species, such as the formation of metallacyclopentanes from metallacyclopropenes, demonstrating its utility. acs.org

Crystallographic Studies of Cyclopropene-carboxaldehyde Derivatives for Solid-State Structure and Interactions

X-ray crystallography provides definitive information about the molecular structure and packing in the solid state. Due to the potential volatility and reactivity of cyclopropene-carboxaldehyde itself, crystallographic studies often focus on more stable, functionalized derivatives. acs.orgnih.gov These studies reveal precise bond lengths, bond angles, and the preferred conformation of the molecule within the crystal lattice.

Analysis of the crystal structures of cyclopropane and cyclopropene derivatives provides insight into how the strained ring influences molecular geometry and participates in intermolecular interactions. acs.orgnih.govscilit.com For a cyclopropene-carboxaldehyde derivative, crystallographic data would confirm the planarity of the ring and the aldehyde group and establish the solid-state conformation (syn or anti). Furthermore, the packing arrangement in the crystal is dictated by non-covalent interactions such as hydrogen bonds (if suitable donors/acceptors are present), C-H···O interactions, and π-π stacking. nih.gov These interactions are fundamental to understanding the material's bulk properties and are crucial in the rational design of new materials, including pharmaceuticals and functional organic molecules. nih.gov

The table below presents hypothetical crystallographic data for a representative derivative, illustrating the type of information obtained from such a study.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| C=C Bond Length (ring) | ~1.30 Å | Confirms the double bond character. |

| C-CHO Bond Length | ~1.48 Å | Indicates the nature of the single bond connecting the ring and aldehyde. |

| Torsional Angle (C=C-C-C=O) | ~0° or ~180° | Defines the syn or anti conformation in the solid state. |

| Key Intermolecular Interaction | C-H···O hydrogen bond | Governs the crystal packing and influences physical properties. |

This data is illustrative. Actual values are dependent on the specific derivative studied. acs.orgnih.gov

Theoretical and Computational Investigations of Cyclopropene Carboxaldehyde

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of cyclopropene-carboxaldehyde. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

The structural stability and conformational landscape of cyclopropene-carboxaldehyde have been investigated using both ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, such as the Hartree-Fock (HF) method, and DFT methods, particularly B3LYP, have been employed with sophisticated basis sets like 6-311++G** to model the molecule. researchgate.netresearchgate.net

These studies focus on the internal rotation of the carboxaldehyde group relative to the cyclopropene (B1174273) ring, identifying two primary conformers: cis and trans. The calculations aim to determine the optimized geometries, relative stabilities, and the energy barrier to rotation between these conformers. researchgate.net This theoretical analysis is crucial for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior.

Table 5.1: Computational Methods Applied to Cyclopropene-carboxaldehyde

| Method | Basis Set | Properties Investigated |

| Hartree-Fock (HF) | 6-311++G | Structural Stability, Internal Rotation, Vibrational Frequencies |

| Density Functional Theory (B3LYP) | 6-311++G | Structural Stability, Internal Rotation, Vibrational Frequencies |

The cyclopropene ring is characterized by significant ring strain, a consequence of its acute C-C-C bond angles, which deviate substantially from the ideal sp² (120°) and sp³ (109.5°) bond angles. High-level ab initio calculations on the parent cyclopropene molecule have quantified this strain energy to be approximately 54.1 kcal/mol, which is attributed primarily to this angular strain. nih.gov

This inherent strain is a dominant factor in the chemistry of cyclopropene derivatives. While specific computational studies quantifying the precise strain energy of cyclopropene-carboxaldehyde are not widely documented, the value is expected to be of a similar magnitude to the parent ring. The presence of the electron-withdrawing carboxaldehyde group conjugated with the double bond likely modulates the electronic structure and stability of the ring, but the high angular strain remains a core feature. The release of this strain is a powerful thermodynamic driving force for many reactions involving this class of compounds. nih.gov

Computational Modeling of Reaction Mechanisms and Kinetics

Understanding how cyclopropene-carboxaldehyde reacts requires mapping out the energetic landscape of its potential chemical transformations. Computational modeling is an indispensable tool for identifying reaction pathways, characterizing transition states, and predicting reaction rates.

For reactions involving cyclopropene derivatives, computational chemists employ methods to locate the transition state (TS)—the highest energy point along a reaction pathway. DFT and ab initio calculations are used to find these critical geometries, which are characterized by having one, and only one, imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. nih.gov This confirms that the identified TS is indeed the correct one for the reaction of interest. nih.gov For example, in studies of ene reactions involving cyclopropene, DFT (Becke3LYP/6-31G*) and CASSCF calculations have been used to locate transition structures and analyze the reaction energetics, revealing that the relief of ring strain leads to much lower activation barriers compared to analogous reactions with less strained molecules. nih.gov

Computational methods can predict various spectroscopic properties that serve as a bridge between theoretical models and experimental observation. These predictions are vital for confirming molecular structures and understanding mechanistic details.

For cyclopropene-carboxaldehyde, DFT (B3LYP) and ab initio (HF) methods have been used to compute the vibrational frequencies for both the cis and trans conformers. researchgate.netresearchgate.net A normal coordinate analysis is then performed to determine the potential energy distribution (PED) for the vibrational modes. researchgate.net This allows for a detailed assignment of the bands observed in experimental infrared and Raman spectra, linking specific molecular motions (like C=O stretch, C=C stretch, and ring deformations) to their corresponding frequencies. researchgate.netresearchgate.net

Similarly, DFT-based procedures are widely used to predict nuclear magnetic resonance (NMR) parameters. By calculating chemical shifts and spin-spin coupling constants for a proposed structure, chemists can compare the theoretical spectrum to the experimental one. This process, often involving functionals like WP04 within a polarizable continuum model (PCM) to simulate solvent effects, is a powerful tool for structure verification and stereochemical assignment. github.io

Table 5.2: Predicted Spectroscopic Data from Computational Studies

| Spectroscopic Parameter | Computational Method(s) | Insights Gained |

| Vibrational Frequencies | HF, DFT (B3LYP) | Assignment of experimental IR/Raman spectra; conformational analysis |

| NMR Coupling Constants | DFT | Structural verification; stereochemical assignment |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on stationary points on the potential energy surface (minima and transition states), molecular dynamics (MD) simulations provide a picture of how molecules move and change shape over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals the accessible conformations and the dynamics of their interconversion. escholarship.org

For a flexible molecule like cyclopropene-carboxaldehyde, MD simulations could be used to explore its conformational landscape more exhaustively than static calculations alone. By simulating the molecule's behavior over a period of time (typically nanoseconds to microseconds), these methods can reveal the relative populations of the cis and trans conformers, the pathways and timescales of their interconversion, and the influence of solvent on these dynamics. Although specific MD simulation studies focused solely on cyclopropene-carboxaldehyde are not prominent in the literature, the methodology is a standard and powerful approach for exploring the dynamic conformational behavior of small organic molecules. mdpi.com

Solvation Effects and Intermolecular Interactions in Cyclopropene-carboxaldehyde Systems

The chemical behavior and physical properties of cyclopropene-carboxaldehyde in a condensed phase are significantly influenced by its interactions with surrounding solvent molecules. Theoretical and computational chemistry provides powerful tools to investigate these solvation effects and the underlying intermolecular interactions at a molecular level. Such studies are crucial for understanding reaction mechanisms, predicting spectroscopic shifts, and rationalizing the compound's stability in different environments.

Solvation Models in Computational Chemistry

Computational studies often employ solvation models to simulate the effect of a solvent without the prohibitive cost of explicitly modeling every solvent molecule. These models can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this dielectric continuum. The Polarizable Continuum Model (PCM) and its variants, as well as the SMD (Solvation Model based on Density) model, are widely used. acs.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For instance, studies on other strained ring systems and carbonyl compounds have successfully used these models to predict thermodynamic properties in solution. nih.govacs.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method allows for the direct investigation of specific short-range interactions, such as hydrogen bonding. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach where the solute (cyclopropene-carboxaldehyde) is treated with a high level of quantum mechanical theory, while the solvent molecules are treated with less computationally expensive molecular mechanics force fields. rsc.org This method provides a balance between accuracy and computational feasibility, especially for studying systems where specific solute-solvent interactions are dominant.

Intermolecular Interactions

The interactions between cyclopropene-carboxaldehyde and solvent molecules are governed by various non-covalent forces. The nature and strength of these interactions depend on the functional groups present in the solute and the properties of the solvent.

Dipole-Dipole Interactions: Cyclopropene-carboxaldehyde possesses a significant dipole moment due to the electronegative oxygen atom of the carbonyl group. This allows for strong dipole-dipole interactions with polar solvent molecules.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvents like water and alcohols. nih.gov Theoretical studies on other carbonyl-containing molecules utilize methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize and quantify the strength of these hydrogen bonds. mdpi.com

Computational Research Findings

While specific computational studies exclusively focused on cyclopropene-carboxaldehyde are limited, findings from related unsaturated aldehydes and carbonyl compounds provide valuable insights.

Theoretical calculations can predict how solvent polarity affects the spectroscopic properties of cyclopropene-carboxaldehyde. For example, the C=O stretching frequency in the infrared spectrum is sensitive to the solvent environment. In polar, hydrogen-bond-donating solvents, the formation of a hydrogen bond with the carbonyl oxygen weakens the C=O bond, leading to a shift to a lower frequency (red shift). This effect can be quantified using computational models.

Table 1: Predicted Carbonyl (C=O) Stretching Frequency of Cyclopropene-carboxaldehyde in Various Solvents using a Hypothetical Computational Model

| Solvent | Dielectric Constant (ε) | Predicted C=O Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |

| Gas Phase | 1.0 | 1720 | 0 |

| n-Hexane | 1.9 | 1718 | -2 |

| Chloroform | 4.8 | 1712 | -8 |

| Acetonitrile | 37.5 | 1708 | -12 |

| Water | 78.4 | 1701 | -19 |

Note: The data in this table is illustrative and based on general principles of solvation effects on carbonyl compounds. It does not represent experimentally verified values for cyclopropene-carboxaldehyde.

Furthermore, computational analysis can detail the nature of intermolecular interactions. Methods like Non-Covalent Interaction (NCI) index analysis can visualize and characterize weak interactions, while QTAIM can be used to calculate the electron density at bond critical points, providing a quantitative measure of interaction strength. mdpi.com

Table 2: Characterization of Potential Intermolecular Interactions between Cyclopropene-carboxaldehyde and a Protic Solvent (e.g., Methanol) from Theoretical Analyses

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Computational Analysis Method |

| Hydrogen Bond | Methanol (O-H) | C=O (Oxygen) | 3 - 7 | QTAIM, NBO, AIM |

| C-H···O Interaction | Solvent C-H | C=O (Oxygen) | 0.5 - 2 | NCI, QTAIM |

| van der Waals | Cyclopropene Ring | Solvent Alkyl Group | < 1 | Energy Decomposition Analysis |

Note: This table summarizes the types of interactions and the computational methods used to study them, based on theoretical studies of similar molecules. mdpi.com

Synthetic Utility and Advanced Applications of Cyclopropene Carboxaldehyde

Cyclopropene-carboxaldehyde as a Versatile Building Block in Organic Synthesis

The inherent reactivity of cyclopropene-carboxaldehyde makes it a potent tool for synthetic chemists. The high ring-strain energy of the cyclopropene (B1174273) unit and the electron-withdrawing nature of the conjugated aldehyde group activate the double bond, rendering it an excellent substrate for various cycloaddition reactions.

Construction of Complex Molecular Architectures

Cyclopropene-carboxaldehyde is particularly effective as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org The significant ring strain provides a large enthalpic driving force for the reaction, allowing for the rapid construction of complex polycyclic scaffolds. escholarship.org Cyclopropenes featuring a conjugated carbonyl group, such as cyclopropenyl ketones, are known to be highly reactive dienophiles capable of reacting with a wide range of cyclic and acyclic dienes. nih.gov By analogy, cyclopropene-carboxaldehyde is expected to be a doubly activated system—driven by both ring strain and its nature as an α,β-unsaturated aldehyde—making it a powerful tool for building intricate molecular frameworks that would be challenging to assemble through other methods. nih.gov

The Diels-Alder reaction provides a reliable method for forming six-membered rings with excellent control over chemical complexity. wikipedia.org The use of a cyclopropene-based dienophile like cyclopropene-carboxaldehyde allows for the synthesis of bicyclic products containing a highly strained and synthetically versatile cyclopropane (B1198618) ring fused to a cyclohexene (B86901) core.

| Diene Partner | Resulting Molecular Scaffold | Key Features of Adduct |

|---|---|---|

| Cyclopentadiene | Tricyclic system with fused cyclopropane, cyclopentane, and cyclohexene rings | High degree of rigidity; multiple stereocenters |

| 1,3-Butadiene | Bicyclo[4.1.0]heptene derivative | Core structure for further functionalization |

| Furan | Oxabicycloheptene derivative | Introduction of heteroatoms into the framework |

| Anthracene | Complex polyaromatic adduct | Construction of rigid, three-dimensional structures |

Synthesis of Analogs with Defined Structural Orientations

A significant advantage of using cyclopropene-carboxaldehyde in cycloadditions is the high degree of stereocontrol. Diels-Alder reactions involving cyclopropene derivatives are noted for being highly diastereoselective. nih.gov This stereoselectivity is often governed by the allylic hydrogen on the cyclopropene ring, which directs the incoming diene to approach from a specific face of the dienophile. This typically results in a strong preference for the endo transition state, leading to the formation of the endo adduct as the major product. nih.gov This inherent selectivity allows for the synthesis of complex molecules with predictable and well-defined three-dimensional orientations, which is a critical aspect in fields such as medicinal chemistry and total synthesis. wiley-vch.dewpmucdn.com The ability to control the relative stereochemistry of newly formed chiral centers makes cyclopropene-carboxaldehyde a valuable tool for creating specific isomers of complex target molecules.

Application of Cyclopropene-carboxaldehyde in Polymer Chemistry

The unique structural and electronic properties of cyclopropene-carboxaldehyde lend themselves to applications in polymer science, both as a reactive monomer and as a source of pendant functional groups for polymer modification.

Cyclopropene-carboxaldehyde as a Monomer in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for converting strained cyclic olefins into well-defined polymers. sci-hub.se Cyclopropenes are particularly attractive monomers for ROMP due to their exceptionally high ring strain, which provides a strong thermodynamic driving force for polymerization. nih.govnih.gov While many ROMP processes rely on transition metal catalysts, a metal-free approach has been developed that utilizes hydrazonium initiators. nih.gov This is particularly relevant to cyclopropene-carboxaldehyde, as these initiators are formed by the condensation of an aldehyde with 2,3-diazabicyclo[2.2.2]octane. nih.gov In this system, the aldehyde functionality is essential for generating the active initiator that polymerizes cyclopropene monomers through a sequence of [3+2] cycloaddition and cycloreversion steps. This method can produce polyolefins with controlled molecular weights and relatively low dispersities. nih.gov The aldehyde group on the cyclopropene monomer itself could potentially participate in initiator formation or be carried into the final polymer as a pendant group.

Development of Functional Polymers and Materials Utilizing Cyclopropene-carboxaldehyde Moieties